2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
5-(4,6-dimethylpyrimidin-2-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-8-3-9(2)15-12(14-8)16-6-10-4-13-5-11(10)7-16/h3,10-11,13H,4-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJBXDSNWFLUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CNCC3C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Low-Temperature Coupling (CN101516884A)
The compound is synthesized via nucleophilic aromatic substitution between 2-chloro-4,6-dimethylpyrimidine and octahydropyrrolo[3,4-c]pyrrole in aprotic solvents (e.g., tetrahydrofuran) at −78°C to 0°C. Key features:
Microwave-Assisted Amination (WO2011050198A1)
Aryl boronic esters of 4,6-dimethylpyrimidine react with pyrrolo[3,4-c]pyrrole under microwave irradiation (120°C, 30 min), using Pd(OAc)₂/XPhos as a catalyst system. Advantages include:
- Efficiency : 85–90% yield.
- Green Chemistry : Reduced reaction time (minutes vs. hours) and solvent volume.
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Density functional theory (DFT) studies on related pyrroles highlight the role of tautomerization in stabilizing intermediates. For instance, 3H-pyrrol-3-one intermediates aromatize to 1H-pyrrol-3-ol forms under basic conditions, a step critical for avoiding side reactions in multi-component syntheses. Optimization strategies include:
Chemical Reactions Analysis
Amide Coupling Reactions
The secondary amine groups in the octahydropyrrolo[3,4-c]pyrrole scaffold undergo amide bond formation with carboxylic acids. For example:
Reaction with 2-Nitro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid
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Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), DMF (solvent)
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Conditions : Room temperature, 30 minutes
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Product : (5-(4,6-Dimethylpyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-nitro-6-(2H-1,2,3-triazol-2-yl)phenyl)methanone
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Yield : Not explicitly reported, but analogous reactions achieve >70% efficiency .
This reaction demonstrates the compound’s utility in synthesizing complex pharmacophores via activation of carboxylic acids.
Thiourea and Thiazole Derivative Formation
The amine reacts with benzoyl isothiocyanate to form N-benzoylthiourea intermediates, which further cyclize with α-haloketones to yield thiazole-containing derivatives .
Thiazole Ring Formation
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Reagents : α-Haloketones (e.g., phenacyl bromide), subcritical water
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Conditions : 130°C, 30 bar nitrogen, 4 hours
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Yield : 76–89%
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Product : 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles .
Example Thiazole Derivatives and Yields
| R Group on Thiazole | Yield (%) |
|---|---|
| 4-Me-C₆H₄ | 89 |
| 2-Cl-C₆H₄ | 81 |
| 4-CF₃-C₆H₄ | 85 |
These derivatives exhibit antimicrobial activity against Mycobacterium tuberculosis (MIC: 7.81–62.5 µg/mL) .
Scientific Research Applications
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions. Specifically, it can be utilized in:
- Reagent Applications : Used in a variety of organic reactions to facilitate the synthesis of other compounds.
- Building Block for Drug Development : Its derivatives are often explored for potential pharmaceutical applications due to their unique properties .
Biological Activities
Research indicates that 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, making it a candidate for further research in infectious disease treatment .
- Anticancer Potential : There is ongoing investigation into its efficacy against various cancer cell lines, suggesting it may play a role in cancer therapeutics .
- Neurological Applications : The compound's interaction with neurotransmitter systems has led to studies exploring its potential in treating neurological disorders .
Pharmaceutical Development
The compound is being investigated for its therapeutic potential across several domains:
- Orexin Receptor Modulation : Research has identified derivatives of this compound that act as modulators of orexin receptors, which are implicated in sleep-wake regulation and appetite control .
- Therapeutic Agents : Ongoing studies aim to evaluate its effectiveness as a therapeutic agent for various diseases, including neurological conditions and metabolic disorders .
Material Science
In addition to its biological applications, this compound is also being explored in material science:
- Development of New Materials : The compound's unique chemical properties make it suitable for use in the development of novel materials with specific functionalities .
- Intermediate in Agrochemicals : It serves as an intermediate in the synthesis of agrochemicals, contributing to agricultural advancements .
Case Studies and Research Findings
Several studies highlight the applications and effects of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against certain cancer cell lines. |
| Study 2 | Antimicrobial Effects | Showed effectiveness against multiple bacterial strains. |
| Study 3 | Orexin Receptor Modulation | Identified as a potential therapeutic agent for sleep disorders. |
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compound A : Pyrrolo[3,4-c]pyrrole-1-carboxylic acid ester derivatives (CAS: 139255-88-2 and 139255-90-6)
- Substituents : These compounds feature bulky ester groups (e.g., cyclohexyl esters) and phenyl/trialkylsilyloxyethyl chains at position 2 .
- Key Differences : Unlike the target compound, these derivatives lack the dimethylpyrimidine moiety and instead incorporate carboxylic acid esters, which increase hydrophilicity. The trialkylsilyl groups enhance lipophilicity (predicted XlogP >3.5), contrasting with the target compound’s moderate lipophilicity (XlogP ~2.8 in derivatives) .
Compound B : [(3aR,6aS)-5-(4,6-Dimethylpyrimidine-2-yl)octahydropyrrolo[3,4-c]pyrrole-2-yl]methanone derivatives
- Substituents : This derivative (Molecular formula: C₂₁H₂₂FN₇O) includes a fluorophenyl-triazole group, adding hydrogen-bond acceptors (7 vs. 4 in the base compound) and altering binding affinity for GPCRs .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s dimethylpyrimidine group balances lipophilicity (XlogP ~2.5–2.8) and hydrogen-bonding capacity, making it more drug-like than Compound A’s highly lipophilic silyl ethers.
- Compound B’s fluorophenyl-triazole substituent increases molecular weight and hydrogen-bond acceptors, which may enhance target engagement but reduce blood-brain barrier permeability compared to the parent structure.
Biological Activity
2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole is a synthetic compound with potential biological activities that have garnered attention in scientific research. Characterized by its unique molecular structure, this compound is being investigated for its applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.
- Molecular Formula : C12H18N4
- Molecular Weight : 218.3 g/mol
- CAS Number : 1293284-71-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may modulate the activity of certain enzymes and receptors, leading to various pharmacological effects. The compound's mechanism involves reversible binding to these targets, which can influence cellular pathways associated with disease processes.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. The compound under discussion may share similar attributes. For instance, related pyrrole derivatives have demonstrated effective inhibitory activities against various microbial strains.
Anticancer Properties
Research has highlighted the potential of this compound in cancer treatment. It has been suggested that the compound may inhibit tumor growth by interfering with cancer cell proliferation pathways.
Case Studies and Research Findings
-
Study on Tyrosinase Inhibition
- A comparative study involving pyrrole derivatives showed that certain compounds exhibited strong inhibitory effects on tyrosinase, an enzyme linked to melanin production and implicated in various skin disorders.
- The compound A12 from a related series demonstrated an IC50 value of 0.97 μM, significantly outperforming the reference inhibitor kojic acid (IC50: 28.72 μM) in terms of efficacy against tyrosinase .
- Molecular Docking Studies
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| A12 | Pyrrole Derivative | Strong tyrosinase inhibitor |
| Kojic Acid | Natural Compound | Reference standard for inhibition |
| Other Pyrrole Derivatives | Various | Antimicrobial and anticancer activities |
Q & A
Basic Synthesis and Structural Characterization
Q: What are the recommended methods for synthesizing 2-(4,6-dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole, and how can its stereochemistry be resolved? A: The compound can be synthesized via 1,3-dipolar cycloaddition reactions using methyl 2-(diphenylmethyleneamino)acetate and N-substituted maleimides, achieving yields of 80–85% . For stereochemical resolution, X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is critical, as it provides precise spatial arrangements of substituents. Computational methods like density functional theory (DFT) can supplement experimental data to validate stereoisomer stability .
Advanced Synthesis: Green Chemistry Approaches
Q: How does subcritical water enhance the synthesis of functionalized octahydropyrrolo[3,4-c]pyrrole derivatives? A: Subcritical water (100–374°C under pressure) reduces reaction times and improves sustainability. For example, synthesizing 2-(thiazol-2-yl) derivatives (e.g., 4a-j ) in subcritical water achieves 74–91% yields in 2 hours, compared to 30 hours in acetic acid. The tunable polarity of subcritical water facilitates reactions with α-haloketones and thioureas while maintaining high regioselectivity .
Table 1: Comparison of Synthesis Methods
| Method | Solvent | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Conventional | Acetic acid | 30 | 75–85 | Moderate |
| Subcritical water | H₂O | 2 | 74–91 | High |
Pharmacological Applications: Receptor Modulation
Q: What evidence supports the use of this compound as an orexin receptor modulator for insomnia treatment? A: Disubstituted octahydropyrrolo[3,4-c]pyrroles exhibit nanomolar affinity for orexin receptors. Structural optimization (e.g., pyridinyl or benzo[b]thienyl substituents) enhances blood-brain barrier penetration and receptor subtype selectivity (OX₁ vs. OX₂). In vivo studies show dose-dependent sleep latency reduction in rodent models .
Q: How does structural variation impact sigma-2 receptor binding? A: Replacing piperazine with octahydropyrrolo[3,4-c]pyrrole bioisosteres (e.g., 9j ) increases σ₂ potency (Kᵢ = 3.5 nM) but reduces σ₁ selectivity. Pyridine substituents further optimize binding, as seen in 9k (σ₂ Kᵢ = 29 nM; σ₁ Kᵢ = 142 nM) .
Advanced Data Contradiction Analysis
Q: How can researchers reconcile conflicting antimicrobial activity data across studies? A: Variations in MIC values (e.g., 7.81–250 µg/mL against Mycobacterium tuberculosis) may arise from differences in bacterial strains, assay conditions, or substituent effects. Systematic SAR studies show that electron-withdrawing groups (e.g., -CF₃) enhance activity, while bulky aryl groups reduce membrane permeability .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Substituent | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| 4a | 4-Cyanophenyl | 15.62 | S. aureus |
| 4h | 4-Bromophenyl | 62.5 | M. tuberculosis H37Rv |
| 4j | Coumarin-3-carbonyl | 7.81 | M. tuberculosis H37Rv |
Methodological Optimization in Experimental Design
Q: What strategies improve yield in multi-step syntheses of pyrrolo[3,4-c]pyrrole derivatives? A: Key strategies include:
- Protecting group chemistry : Use of benzyl or tert-butyl groups to prevent side reactions during cyclization.
- Catalysis : Pd-catalyzed cross-coupling for aryl substituent introduction (e.g., Suzuki-Miyaura for benzo[b]thienyl groups) .
- Purification : Flash chromatography with gradient elution (hexane/EtOAc) or recrystallization (DCM/hexane) to isolate stereoisomers .
Analytical Techniques for Structural Confirmation
Q: Which spectroscopic methods are most reliable for characterizing this compound’s derivatives? A:
- NMR : H/C NMR identifies substituent integration (e.g., pyrimidinyl protons at δ 8.2–8.5 ppm) and stereochemistry via coupling constants ( Hz for trans-fused rings) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 321.439 for C₁₉H₁₉N₃S) .
- XRD : Resolves absolute configuration, particularly for chiral centers in the octahydropyrrolo[3,4-c]pyrrole core .
Addressing Stability and Solubility Challenges
Q: How can metabolic stability be improved for in vivo applications? A: Microsomal stability assays (e.g., mouse liver microsomes) identify metabolic hotspots. Methylation of labile NH groups or fluorination of aryl rings (e.g., 4h ) increases T₁/₂ from 30 to 60 minutes. Co-solvents like PEG-400 enhance aqueous solubility without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
